氯霉素链霉素

描述

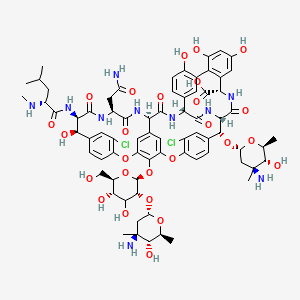

Chloroeremomycin is a member of the glycopeptide family of antibiotics, similar to vancomycin. It is naturally produced by the bacterium Amycolatopsis orientalis. This compound is known for its ability to inhibit the construction of bacterial cell walls, making it a potent antibiotic. Although chloroeremomycin itself has not been used in human medicine, its semi-synthetic derivative, oritavancin, has received FDA approval for treating bacterial infections .

科学研究应用

Chloroeremomycin has several scientific research applications:

Chemistry: Used as a model compound to study glycopeptide antibiotics and their biosynthesis.

Biology: Investigated for its role in bacterial cell wall synthesis and resistance mechanisms.

作用机制

Target of Action

Chloroeremomycin, a member of the glycopeptide family of antibiotics, primarily targets the cell wall of Gram-positive bacteria . It binds to the D-alanyl-D-alanine stem termini in these bacteria, which are crucial for peptidoglycan synthesis .

Mode of Action

The compound inhibits transglycosylation, a key step in peptidoglycan synthesis, by binding to the D-alanyl-D-alanine stem termini . This interaction blocks the construction of the bacterial cell wall . Additionally, Chloroeremomycin also binds to the pentaglycyl bridging segment in peptidoglycan, distinguishing it from other glycopeptides . The presence of a hydrophobic group allows for interaction and disruption of the cell membrane, leading to depolarization, permeabilization, and rapid cell death .

Biochemical Pathways

Chloroeremomycin affects the biochemical pathway responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting transglycosylation and transpeptidation, it disrupts the formation of the peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall .

Result of Action

The action of Chloroeremomycin results in the disruption of the bacterial cell wall and membrane, leading to cell death . Its activity is effective against both vancomycin-susceptible and -resistant organisms, as well as biofilm-producing Gram-positive bacteria .

生化分析

Biochemical Properties

Chloroeremomycin plays a crucial role in biochemical reactions by inhibiting the synthesis of peptidoglycan, an essential component of bacterial cell walls. It interacts with enzymes such as transglycosylases and transpeptidases, which are involved in the cross-linking of peptidoglycan strands. By binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, Chloroeremomycin prevents the proper formation of the cell wall, leading to bacterial cell death .

Cellular Effects

Chloroeremomycin affects various types of cells, particularly Gram-positive bacteria. It disrupts cell wall synthesis, leading to cell lysis and death. Additionally, Chloroeremomycin influences cell signaling pathways and gene expression by interfering with the normal function of cell wall synthesis enzymes. This disruption can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Chloroeremomycin involves binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby inhibiting the action of transglycosylases and transpeptidases. This binding prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the bacterial cell wall. As a result, the bacterial cell becomes vulnerable to osmotic pressure and ultimately undergoes lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloroeremomycin have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that Chloroeremomycin can maintain its antibacterial activity for extended periods, although some degradation may occur. The long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of Chloroeremomycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, Chloroeremomycin can exhibit toxic effects, including nephrotoxicity and ototoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Chloroeremomycin is involved in several metabolic pathways, including the biosynthesis of glycopeptide antibiotics. The compound undergoes various modifications, such as oxidative cross-linking of aromatic rings, hydroxylation, chlorination, methylation, and glycosylation. Enzymes such as OxyA-C catalyze these modifications, which are essential for the maturation and activity of Chloroeremomycin .

Transport and Distribution

Within cells and tissues, Chloroeremomycin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target bacterial cells, enhancing its antibacterial activity. The distribution of Chloroeremomycin within tissues is crucial for its effectiveness in treating infections .

Subcellular Localization

Chloroeremomycin primarily localizes to the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against the cell wall synthesis machinery .

准备方法

Synthetic Routes and Reaction Conditions: Chloroeremomycin is produced through a complex biosynthetic pathway involving several enzymatic reactions. The genes responsible for its biosynthesis have been identified and sequenced, allowing for detailed studies on its production .

Industrial Production Methods: Industrial production of chloroeremomycin involves fermentation using Amycolatopsis orientalis. The process includes optimizing the fermentation conditions to maximize yield and minimize impurities. Genetic engineering techniques, such as overexpressing specific genes, have been employed to enhance production efficiency .

化学反应分析

Types of Reactions: Chloroeremomycin undergoes various chemical reactions, including halogenation, glycosylation, methylation, oxidative cross-linking, and hydroxylation .

Common Reagents and Conditions:

Halogenation: Involves the addition of chlorine atoms to the molecule.

Glycosylation: Addition of sugar moieties to the peptide backbone.

Methylation: Introduction of methyl groups to specific sites on the molecule.

Oxidative Cross-Linking: Formation of covalent bonds between different parts of the molecule through oxidation.

Hydroxylation: Addition of hydroxyl groups to aromatic rings.

Major Products: The major products formed from these reactions include various derivatives of chloroeremomycin, such as oritavancin, which has enhanced antibacterial properties .

相似化合物的比较

Chloroeremomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it has unique features that distinguish it from these compounds:

属性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXLMVKYIVZTE-LOALFDMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H88Cl2N10O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118395-73-6 | |

| Record name | Chloroeremomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118395-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHLOROEREMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47SLZ2K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

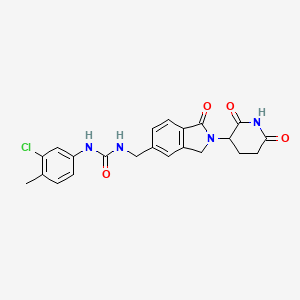

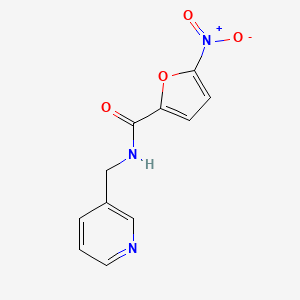

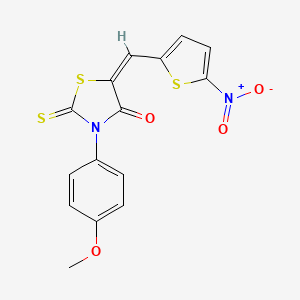

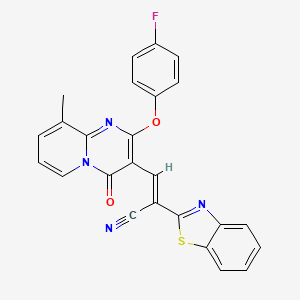

Feasible Synthetic Routes

A: Chloroeremomycin, a member of the vancomycin family of glycopeptide antibiotics, exerts its antibacterial activity by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors on the bacterial cell wall. [, , ] This binding inhibits both transglycosylation and transpeptidation reactions, crucial steps in bacterial cell wall biosynthesis. [, ] The disruption of these processes leads to weakened cell wall integrity, ultimately causing bacterial cell death. []

A: While the provided abstracts don't explicitly detail the molecular formula and spectroscopic data of Chloroeremomycin, they highlight its structural similarities to vancomycin and mention key features like the presence of three sugars: one D-glucose and two L-4-epi-vancosamines. [, ] These sugars are attached to a crosslinked heptapeptide backbone. [] Determining the exact molecular formula and weight requires accessing the full scientific literature on Chloroeremomycin. Spectroscopic data like NMR and mass spectrometry details, vital for structural elucidation, would also be found in comprehensive research articles rather than abstracts. [, ]

A: The provided abstracts primarily focus on the biochemical mechanisms and structure-activity relationships of Chloroeremomycin. [, , , ] Information regarding its material compatibility and stability under various conditions is not discussed in these specific research snippets. Exploring the broader scientific literature on Chloroeremomycin, particularly studies focused on its formulation and storage, would be necessary to answer this question comprehensively.

A: Yes, computational chemistry techniques have been employed to investigate the binding interactions and cooperative behavior of Chloroeremomycin. [] Molecular dynamics simulations and quasiharmonic normal-mode analysis were used to study the configurational entropy changes associated with ligand binding and dimerization of Chloroeremomycin. [] These studies provide insights into the thermodynamic driving forces contributing to the enhanced activity of Chloroeremomycin compared to other glycopeptide antibiotics. [] Further computational studies focusing on QSAR model development would be valuable for predicting the activity of novel Chloroeremomycin derivatives.

A: Modifications to the Chloroeremomycin structure, particularly at the vancosamine sugar, significantly impact its activity. [, , ] For example, adding a 4′-chlorobiphenylmethyl group to the vancosamine moiety, as seen in oritavancin (a semi-synthetic derivative of Chloroeremomycin), enhances its activity against vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA). [, , ] This modification is believed to provide additional interactions with the bacterial cell wall and enhance the drug's ability to inhibit transglycosylation. [, , ] Other modifications, such as those impacting the D-Ala-D-Ala binding site, can affect the drug's ability to inhibit transpeptidation. [] Understanding the SAR of Chloroeremomycin is crucial for developing new derivatives with improved potency and efficacy against resistant bacterial strains.

A: While the provided abstracts don't explicitly address the stability and formulation of Chloroeremomycin, they highlight the importance of its sugar moieties for its activity. [, , , ] The stability of these sugar moieties under various conditions (e.g., pH, temperature) would be a crucial factor affecting the overall stability of the drug. Moreover, as a glycopeptide antibiotic, Chloroeremomycin's solubility and bioavailability might present challenges. Further research would be required to understand the impact of different formulation strategies (e.g., use of excipients, encapsulation techniques) on its stability, solubility, and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)